
2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 88883-80-1 . It has a molecular weight of 260.17 . The IUPAC name for this compound is 2-(4-phenyl-1H-imidazol-2-yl)ethylamine dihydrochloride .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13N3.2ClH/c12-7-6-11-13-8-10 (14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2, (H,13,14);2*1H .
Physical And Chemical Properties Analysis
The compound has a melting point of 284-285 . It is highly soluble in water and other polar solvents .
科学的研究の応用
Synthesis and Structural Studies
- Chiral and Achiral Imines and Bisimines Synthesis : Imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, including (S)-1-(2-phenyl-1H-imidazol-4-yl)ethanamine, were synthesized and characterized. This included observing optical rotation values in chiral variants and determining the stability constants of Cu(II) complexes of these imines/bisimines (Pařík & Chlupatý, 2014).
Biological and Pharmacological Research
- Synthesis for Biological Studies : A novel series of compounds including 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were synthesized for biological studies, such as phosphodiesterase (PDE) inhibition and antimicrobial activities. These compounds are derived from a similar structure to 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride (Bukhari et al., 2013).
Material Science Applications
- Corrosion Inhibition in Acid Medium : Imidazole-based molecules, closely related to this compound, demonstrated significant corrosion inhibition for carbon steel in acidic mediums. This suggests potential applications in corrosion prevention technologies (Costa et al., 2021).
Chemical Research
- Chemical Synthesis and Optical Properties : The synthesis of 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile was achieved, providing insights into the optical properties of similar compounds, which could have implications for the development of novel materials or chemical sensors (Cui Xiao-ying, 2012).
Hydrocarbon Sorption and Photocatalytic Properties
- Metal-Organic Frameworks (MOFs) Research : The synthesis of metal-organic frameworks using a ligand similar to this compound demonstrated potential for hydrocarbon sorption and photocatalytic properties, indicating possible applications in environmental remediation or energy conversion (Fu, Kang, & Zhang, 2014).
Fluorescent Reagent for HPLC
- Analytical Chemistry Applications : A fluorescent reagent, closely related to this compound, was developed for the determination of amines in environmental samples using high-performance liquid chromatography. This highlights its use in sensitive, accurate, and rapid analytical methods (Chen et al., 2014).
将来の方向性
The future directions for “2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride” and similar compounds involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs .
作用機序
Target of Action
It’s worth noting that imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets.
生化学分析
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEPMKRMWMLNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2398065.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)
![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)


![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)
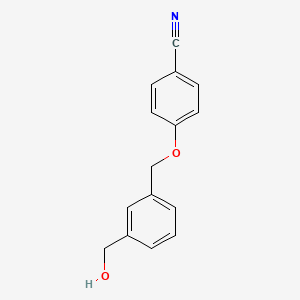
![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)
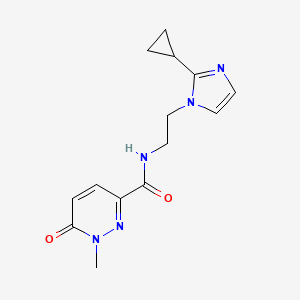
![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
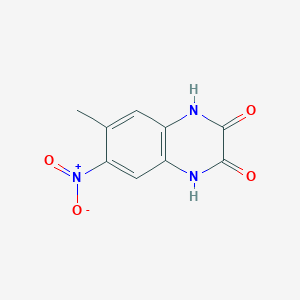
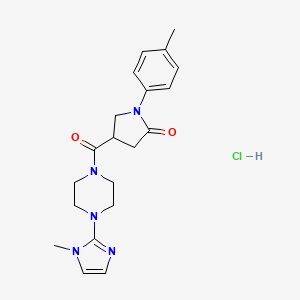
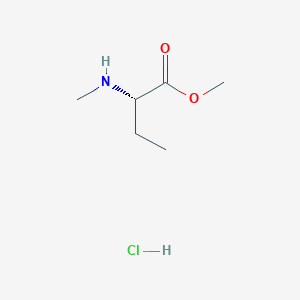
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)